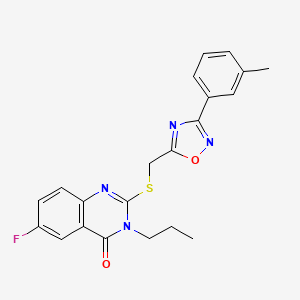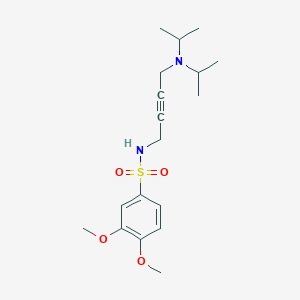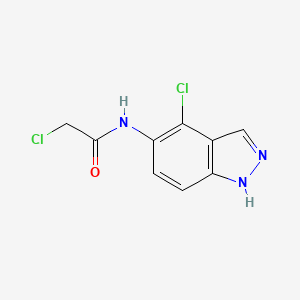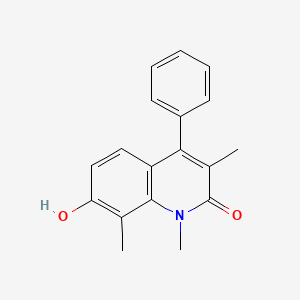
6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound of interest due to its multifaceted applications in scientific research. This quinazolinone derivative, known for its complex structure, exhibits unique properties making it valuable for various biochemical and pharmaceutical studies. The compound's core structure, quinazoline, is often the backbone of many pharmacologically active substances, contributing to its prominence in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from basic precursors:
- Formation of Quinazolinone Core::
The initial step involves the construction of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives under dehydrating conditions.
- Introduction of the Fluoro and Propyl Groups::
Fluorination can be carried out using appropriate fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), while the propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
- Attachment of the Oxadiazole Ring::
The 1,2,4-oxadiazole ring can be synthesized via cyclodehydration of amidoximes or from acylhydrazides and nitriles.
- Thioether Linkage Formation::
The final step involves the formation of a thioether linkage, which can be accomplished by reacting the oxadiazole-substituted intermediate with thiol-containing compounds under basic conditions.
Industrial Production Methods:
For industrial-scale production, optimizations are made to ensure higher yields and cost-effectiveness:
- Catalysts and Reaction Medium::
Using specific catalysts can enhance the reaction efficiency. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to maintain reaction conditions.
- Purification Techniques::
Purification through recrystallization, chromatography, and distillation ensures the final product's purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
- Oxidation::
6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent and conditions.
- Reduction::
Reduction can lead to the cleavage of the thioether linkage or reduction of the oxadiazole ring.
- Substitution::
This compound may participate in nucleophilic or electrophilic substitution reactions, where the fluoro group is a key reactive site.
Common Reagents and Conditions:
- Oxidizing Agents::
Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
- Reducing Agents::
Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Substitution Reagents::
Halides, organolithium reagents, Grignard reagents.
Major Products Formed:
- Oxidation Products::
Sulfoxides, sulfones.
- Reduction Products::
Thioethers, dihydro compounds.
- Substitution Products::
Fluoro-substituted derivatives, organometallic compounds.
Applications De Recherche Scientifique
This compound finds applications in various fields:
- Chemistry::
Used as a precursor or intermediate in synthesizing other complex molecules.
- Biology::
Potential use in bioassays to investigate enzyme interactions and receptor binding.
- Medicine::
Potential therapeutic applications, given its structural similarity to pharmacologically active quinazolines.
- Industry::
Employed in material science for developing novel materials with specific electronic or optical properties.
Mécanisme D'action
Molecular Targets and Pathways Involved:
- Binding Affinity::
It may interact with specific protein targets, such as kinases or enzymes, affecting their activity.
- Pathway Modulation::
By binding to these targets, it can modulate cellular pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparing 6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one with other quinazolinone derivatives:
- Uniqueness::
The presence of the oxadiazole and thioether groups makes this compound unique, providing distinct chemical reactivity and biological activity.
- Similar Compounds::
4-anilinoquinazolines, 6,7-dimethoxyquinazolin-4(3H)-ones, and other fluorinated quinazolinones.
That should cover the details you need
Propriétés
IUPAC Name |
6-fluoro-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-3-9-26-20(27)16-11-15(22)7-8-17(16)23-21(26)29-12-18-24-19(25-28-18)14-6-4-5-13(2)10-14/h4-8,10-11H,3,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKQBEVQDKUFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2960661.png)
![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2960663.png)
![methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2960667.png)
![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2960669.png)
![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B2960670.png)


![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)
![ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2960675.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2960676.png)
![1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B2960677.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2960678.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)
